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Compound of Interest

Compound Name: 2-Methylbenzothiazole

Cat. No.: B086508

Authored for researchers, scientists, and drug development professionals, this technical guide
provides a comprehensive overview of the spectroscopic data for 2-Methylbenzothiazole, a
heterocyclic compound of significant interest in medicinal chemistry and material science. This
document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering a foundational dataset for its identification,
characterization, and application in further research.

Introduction to 2-Methylbenzothiazole

2-Methylbenzothiazole is a bicyclic aromatic compound featuring a benzene ring fused to a
thiazole ring, with a methyl group substituted at the 2-position. Its structural motif is a key
component in a variety of biologically active molecules and functional materials. A thorough
understanding of its spectroscopic properties is paramount for its unambiguous identification,
purity assessment, and the structural elucidation of its derivatives. This guide presents a
curated summary of its tH NMR, 3C NMR, IR, and MS data, supported by detailed
experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules,
providing detailed information about the chemical environment of individual atoms.

'H NMR Spectrum
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The proton NMR spectrum of 2-Methylbenzothiazole exhibits distinct signals corresponding to

the aromatic protons of the benzothiazole ring system and the protons of the methyl group.

Table 1: *H NMR Spectroscopic Data for 2-Methylbenzothiazole

Chemical Shift (8) ppm Multiplicity Assignment
7.933 d Aromatic H
7.769 d Aromatic H
7.40 t Aromatic H
7.32 t Aromatic H
2.791 s -CHs

3C NMR Spectrum

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Table 2: 13C NMR Spectroscopic Data for 2-Methylbenzothiazole

Chemical Shift (6) ppm Assignment
167.9 C=N

153.3 C-S

134.7 Ar-C

126.3 Ar-CH

125.0 Ar-CH

122.5 Ar-CH

121.7 Ar-CH

19.9 -CHs

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: FT-IR Spectroscopic Data for 2-Methylbenzothiazole

Wavenumber (cm~?)

Assignment

3060 Aromatic C-H Stretch

2925 Aliphatic C-H Stretch

1600 C=N Stretch

1480, 1440 Aromatic C=C Stretch

750, 725 C-H Bending (ortho-disubstituted benzene)
690 C-S Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for 2-Methylbenzothiazole

m/z Relative Intensity (%) Assignment

149 100 [M]* (Molecular lon)
148 85 [M-H]*

108 45 [M-CHsCNJ*

69 30 CaHsS*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented.
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NMR Spectroscopy

Sample Preparation: 5-10 mg of 2-Methylbenzothiazole was dissolved in approximately 0.7
mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra were recorded on a Bruker Avance Il spectrometer
operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.

'H NMR Acquisition: A standard pulse sequence was used with a spectral width of 16 ppm, a
relaxation delay of 1.0 s, and 16 scans were accumulated.

13C NMR Acquisition: A proton-decoupled pulse sequence was used with a spectral width of
240 ppm, a relaxation delay of 2.0 s, and 1024 scans were accumulated.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat 2-Methylbenzothiazole was prepared between two
potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR
spectrometer.

Data Acquisition: The spectrum was acquired in the range of 4000-400 cm~* with a
resolution of 4 cm~1. A background spectrum of the clean KBr plates was recorded and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of 2-Methylbenzothiazole in dichloromethane was
prepared.

Instrumentation: The analysis was performed on an Agilent 7890B Gas Chromatograph
coupled to an Agilent 5977A Mass Selective Detector.

Gas Chromatography (GC) Conditions:

o Column: HP-5ms (30 m x 0.25 mm, 0.25 pm film thickness)
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o Inlet Temperature: 250 °C

o Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a
rate of 10 °C/min.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

e Mass Spectrometry (MS) Conditions:
o lonization Mode: Electron lonization (El) at 70 eV
o Mass Range: m/z 40-400
o Source Temperature: 230 °C
o Quadrupole Temperature: 150 °C

Spectroscopic Analysis Workflow

The logical workflow for the comprehensive spectroscopic analysis of 2-Methylbenzothiazole
is illustrated in the following diagram. This process outlines the sequential steps from sample
acquisition to final structural confirmation.
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Caption: Workflow for the spectroscopic characterization of 2-Methylbenzothiazole.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Methylbenzothiazole: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086508#spectroscopic-data-of-2-
methylbenzothiazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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